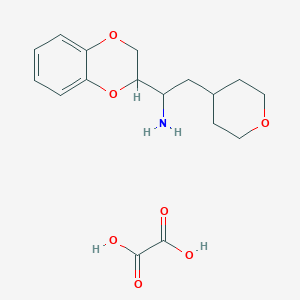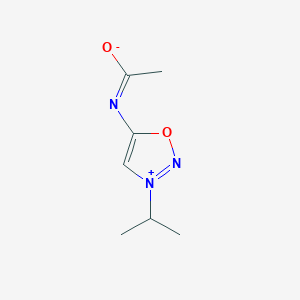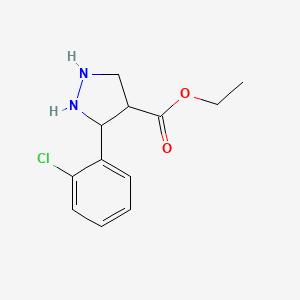
1H-Pyrazole-4-carboxylic acid, 3-(2-chlorophenyl)-, ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 1H-Pyrazole-4-carboxylic acid, 3-(2-chlorophenyl)-, ethyl ester typically involves the reaction of 3-(2-chlorophenyl)-1H-pyrazole-4-carboxylic acid with ethanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to facilitate the esterification process. Industrial production methods may involve continuous flow reactors to optimize yield and efficiency.
Análisis De Reacciones Químicas
1H-Pyrazole-4-carboxylic acid, 3-(2-chlorophenyl)-, ethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions include carboxylic acids, alcohols, and substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
1H-Pyrazole-4-carboxylic acid, 3-(2-chlorophenyl)-, ethyl ester has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: Utilized in the production of agrochemicals and dyes.
Mecanismo De Acción
The mechanism of action of 1H-Pyrazole-4-carboxylic acid, 3-(2-chlorophenyl)-, ethyl ester involves its interaction with specific molecular targets such as enzymes and receptors. For instance, it can inhibit cAMP-specific 3’,5’-cyclic phosphodiesterase 4B, affecting cellular signaling pathways. This inhibition can lead to various biological effects, including anti-inflammatory responses.
Comparación Con Compuestos Similares
Similar compounds to 1H-Pyrazole-4-carboxylic acid, 3-(2-chlorophenyl)-, ethyl ester include:
1-(2-Chlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid ethyl ester: Shares a similar pyrazole structure but with different substituents.
4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide: Another pyrazole derivative with distinct biological activities.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the ethyl ester group, which imparts unique chemical and biological properties.
Propiedades
Fórmula molecular |
C12H15ClN2O2 |
|---|---|
Peso molecular |
254.71 g/mol |
Nombre IUPAC |
ethyl 3-(2-chlorophenyl)pyrazolidine-4-carboxylate |
InChI |
InChI=1S/C12H15ClN2O2/c1-2-17-12(16)9-7-14-15-11(9)8-5-3-4-6-10(8)13/h3-6,9,11,14-15H,2,7H2,1H3 |
Clave InChI |
BSFFCPFZWXCCEK-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1CNNC1C2=CC=CC=C2Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-methyl-1-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]propan-1-amine](/img/structure/B12347365.png)
![2-{[(5-Methyl-1,3-thiazol-2-yl)methyl]amino}ethanol dihydrochloride](/img/structure/B12347369.png)
![1-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]piperazine hydrochloride](/img/structure/B12347380.png)
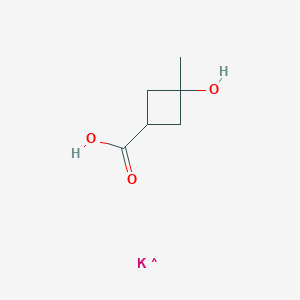

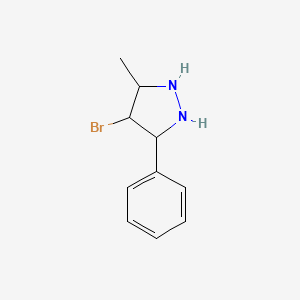

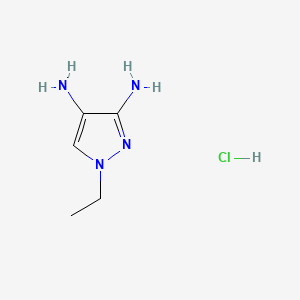
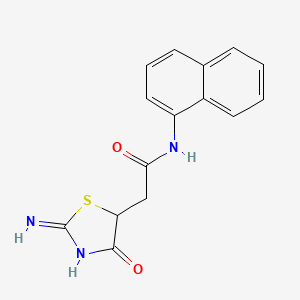
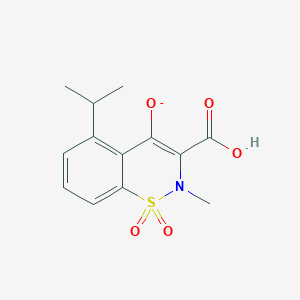
![8-bromo-8H-pyrido[3,4-b]pyrazin-5-one](/img/structure/B12347421.png)
![4-[[(1-ethylpyrazol-4-yl)methylamino]methyl]-N,N-dimethylaniline;hydrochloride](/img/structure/B12347427.png)
